4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is a derivative of γ-amino-β-hydroxybutyric acid (GABOB), a naturally occurring neurotransmitter analog. While the specific compound isn't discussed in the papers provided, related GABOB derivatives are explored, particularly in the context of their interaction with GABA receptors and transporters [ [], [], [] ].
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, with the Chemical Abstracts Service (CAS) number 83349-20-6, is a compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The molecular formula of this compound is C12H15NO5, and it has a molecular weight of approximately 253.25 g/mol. This compound is also known by its synonym, 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, and is classified under amino acids and derivatives due to its structural features that include an amino group and a hydroxyl group on a butanoic acid backbone .
The synthesis of 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid typically involves the reaction between DL-gamma-amino-beta-hydroxybutyric acid and benzyl chloroformate. This method capitalizes on the nucleophilic characteristics of the amino group in the gamma-amino acid, allowing for the formation of the benzyloxycarbonyl protecting group. The reaction proceeds under controlled conditions to ensure high yields and purity of the final product .
The reaction conditions often include:
The purification of the synthesized compound can be achieved through crystallization or chromatography techniques to isolate the desired product from unreacted starting materials and by-products.
The molecular structure of 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid consists of a butanoic acid backbone with a hydroxyl group at the third carbon and an amino group at the fourth carbon. The benzyloxycarbonyl group is attached to the amino group, providing steric hindrance that can influence biological activity.
The compound's three-dimensional conformation can significantly affect its interaction with biological targets, particularly in enzyme inhibition or receptor binding scenarios.
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid can undergo various chemical reactions typical for amino acids and their derivatives:
These reactions are crucial for modifying the compound for specific applications in drug design or biochemical studies.
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within other molecules, facilitated by catalysts or specific reaction conditions to enhance yield and selectivity.
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid may exhibit its biological effects through interactions with neurotransmitter systems, particularly as a GABA (gamma-aminobutyric acid) analog. It is hypothesized that this compound could inhibit GABA transporters, thereby increasing GABA availability in synaptic clefts, which could enhance inhibitory neurotransmission .
The mechanism may involve:
Relevant data regarding these properties are crucial for understanding how this compound behaves in biological systems and during synthetic processes .
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid has potential applications in various fields:
Research continues into optimizing this compound for increased efficacy and specificity in therapeutic applications .
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is a chemically synthesized derivative of γ-aminobutyric acid (GABA) featuring orthogonal protecting groups. Its systematic IUPAC name, 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoic acid, explicitly defines the core butanoic acid backbone substituted at the C4 position with a benzyloxycarbonyl (Cbz)-protected amino group and at the C3 position with a hydroxyl group. Alternative nomenclature reflects its structural relationship to GABA and its protecting groups, including Z-4-amino-3-hydroxybutyric acid (using the Z abbreviation for benzyloxycarbonyl) and 3-Hydroxy-GABA-Cbz [1] [7].
Table 1: Nomenclature and Identifiers
Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight (g/mol) | |
---|---|---|---|---|---|
4-{[(Benzyloxy)carbonyl]amino}-3-hydroxybutanoic acid | Z-4-Amino-3-hydroxybutyric acid, Gabob-Cbz, 3-Hydroxy-GABA-Cbz | 83349-20-6 (Racemic) | C₁₂H₁₅NO₅ | 253.25 | |
(3S)-4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoic acid | (S)-Z-4-Amino-3-hydroxybutyric acid, L-γ-Benzyloxycarbonylamino-β-hydroxybutyric acid | 40371-50-4 | C₁₂H₁₅NO₅ | 253.25 | [1] [4] [6] |
The compound possesses two chiral centers (C3 and C4), leading to potential diastereomers. The (3S) configuration is frequently specified, aligning with the stereochemistry of biologically relevant GABA derivatives [6] [7]. Key functional groups include:
X-ray crystallography of the closely related compound 3-{[(benzyloxy)carbonyl]amino}butanoic acid (Cbz-β-aminobutyric acid, C₁₂H₁₅NO₄) reveals critical structural insights applicable to the title compound. The butanoic acid chain adopts a stretched trans conformation. The Cbz protecting group's phenyl ring is twisted approximately 56.6° relative to the plane of the urethane linkage (N—C(=O)—O—C). Solid-state packing is dominated by strong hydrogen bonds: carboxylic acid dimers form via O—H···O bonds (O···O distance ~2.65 Å), and these dimers are further linked into tapes along the b-axis via N—H···O hydrogen bonds between the amide carbonyls and the urethane N-H groups (N···O distance ~2.87 Å). This creates well-defined hydrophilic (acid/amide) and hydrophobic (phenyl rings) layers .
Table 2: Key Structural Features and Parameters
Feature | Description/Value | Significance | |
---|---|---|---|
Backbone Conformation | Stretched trans conformation | Influences molecular packing and potential interactions with biological targets. | |
Dihedral Angle (Ph/Oxycarbamino) | ~56.6° | Determines spatial orientation of hydrophobic Cbz group relative to polar backbone. | |
Hydrogen Bonding (O-H···O) | O···O ~2.65 Å, Angle ~177° | Forms robust carboxylic acid dimers in crystal lattice. | |
Hydrogen Bonding (N-H···O) | N···O ~2.87 Å, Angle ~165° | Links dimers into extended tapes; stabilizes crystal structure. | |
Predicted pKa (COOH) | ~4.30 | Indicates moderate acidity; relevant for solubility and salt formation. | [1] |
The precise date and initial report detailing the synthesis of 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid are not explicitly documented in the available literature. Its emergence is intrinsically linked to the development of peptide synthesis methodologies and the need for protected, non-proteinogenic amino acid building blocks, particularly analogs of the neurotransmitter GABA (γ-aminobutyric acid). The benzyloxycarbonyl (Cbz or Z) group, pioneered by Max Bergmann and Leonidas Zervas in the 1930s, became a cornerstone for amino protection due to its stability under diverse reaction conditions and its clean removal via catalytic hydrogenation or mild acids (e.g., HBr/AcOH) without racemizing chiral centers [1] [6].
The synthesis of this specific compound logically followed established routes for protecting γ-amino acids:
4-Amino-3-hydroxybutanoic acid + C₆H₅CH₂OCOCl → 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
[1] [4] The availability of this compound from commercial chemical suppliers (e.g., TRC, Crysdot, Enamine, Evitachem) by the early 2000s signifies its established role as a synthetic building block. Its price reflects synthetic complexity and purification requirements (e.g., ~$110/500mg, ~$440/10g) [1] [6] [7]. Research interest has been sustained by the biological importance of GABA and its derivatives, particularly the role of hydroxylated analogs and their protected forms in medicinal chemistry and drug discovery.
Table 3: Historical Development and Synthesis
Era | Development | Contribution to Compound Availability | |
---|---|---|---|
1930s | Introduction of Benzyloxycarbonyl (Cbz/Z) group by Bergmann & Zervas. | Provided the foundational protecting group technology. | |
Mid-Late 20th C | Development of solid-phase peptide synthesis (SPPS) and non-natural amino acid chemistry. | Created demand for diverse protected building blocks like GABA derivatives. | |
1980s-1990s | Commercialization of protected amino acids by specialty chemical suppliers. | Made compounds like Cbz-Gabob readily available for research (CAS 83349-20-6 registered). | |
2000s-Present | Focus on stereoselective synthesis and applications in drug discovery. | Increased availability of enantiomerically pure forms (e.g., (S)-isomer CAS 40371-50-4). | [1] [4] |
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid occupies a significant niche as a versatile chiral building block due to its multiple, differentially protected functional groups. Its primary roles are:
Within medicinal chemistry, this compound and its derivatives are particularly relevant in:
Its significance is further amplified by its role in exploring the properties of non-canonical amino acids (ncAAs). As a γ-amino acid with a β-hydroxy substituent, it falls outside the standard 20 proteinogenic α-amino acids. Research into ncAAs like this compound drives innovation in peptide mimetics, bioorthogonal chemistry, and the understanding of structure-activity relationships dependent on backbone modifications and stereochemistry .
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: